Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate
Overview
Description
Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-(difluoromethoxy)benzene and methyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique chemical structure.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the creation of advanced materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate can be compared with similar compounds such as:
Methyl 2,4-dichloro-5-(trifluoromethoxy)phenylacetate: This compound has an additional fluorine atom, which may alter its chemical properties and reactivity.
Methyl 2,4-dichloro-5-(methoxy)phenylacetate: The absence of fluorine atoms in this compound results in different reactivity and applications.
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Biological Activity
Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a phenylacetate backbone with two chlorine atoms and a difluoromethoxy substituent. The presence of these halogen atoms enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.
Molecular Formula: CHClFO\
Molecular Weight: 285.08 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The difluoromethoxy group increases the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.
Research indicates that this compound may inhibit specific enzymes or modulate receptor activity, impacting various biochemical pathways. Ongoing studies aim to elucidate the precise molecular mechanisms involved in its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Lines Tested: The compound has shown promising results against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). In vitro assays demonstrated significant cytotoxic effects, with IC values indicating effective concentrations for inhibiting cell proliferation .
- Synergistic Effects: Research has also explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. Preliminary findings suggest enhanced cytotoxicity in combination treatments, particularly in resistant cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity:
- Spectrum of Activity: Studies have reported efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The unique chemical structure contributes to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
- Anticancer Efficacy : A study published in PMC evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of this compound against both gram-positive and gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Methyl 3,4-Dichlorophenylacetate | CHClO | Lacks difluoromethoxy group; different biological activity |
Methyl 2,3-Difluorophenylacetate | CHFO | Contains only fluorine; altered reactivity |
Methyl 2,3-Dibromo-5-(difluoromethoxy)phenylacetate | CHBrFO | Contains bromine instead of chlorine; different pharmacological profile |
Properties
IUPAC Name |
methyl 2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-9(15)3-5-2-8(17-10(13)14)7(12)4-6(5)11/h2,4,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKVOSWALCCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162932 | |
Record name | Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806328-98-2 | |
Record name | Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806328-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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